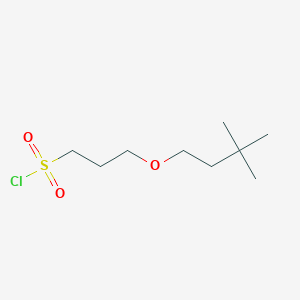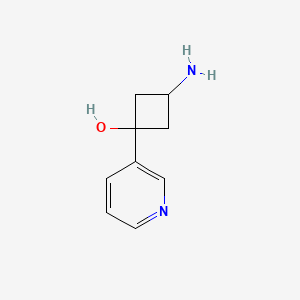
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is a chiral compound with a cyclobutane ring substituted with an amino group and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired cyclobutanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridinyl group may produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r,3r)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans: A stereoisomer with similar structural features but different spatial arrangement.
3-Amino-1-(pyridin-3-yl)cyclobutan-1-one: A ketone derivative with different reactivity.
3-Amino-1-(pyridin-3-yl)cyclobutane: A compound lacking the hydroxyl group, leading to different chemical properties.
Uniqueness
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is unique due to its specific chiral configuration and the presence of both an amino group and a pyridinyl group on the cyclobutane ring. This combination of features makes it a valuable compound for various applications, particularly in the development of chiral catalysts and therapeutic agents.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-amino-1-pyridin-3-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-4-9(12,5-8)7-2-1-3-11-6-7/h1-3,6,8,12H,4-5,10H2 |
InChI-Schlüssel |
UYNWANBKRLMAIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CN=CC=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


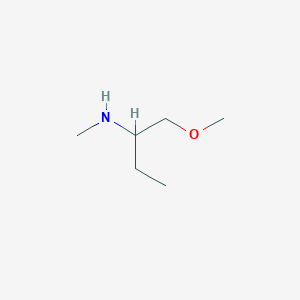
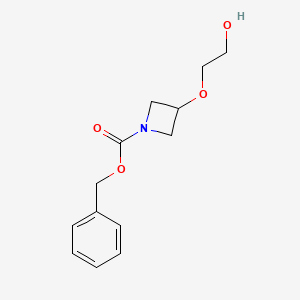
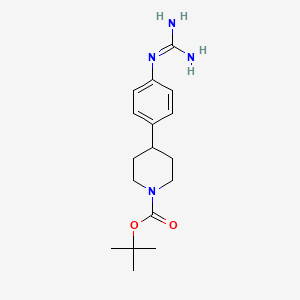
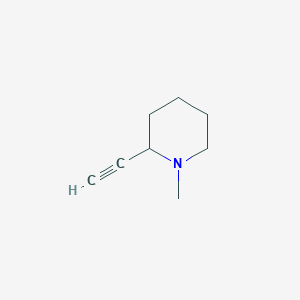
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
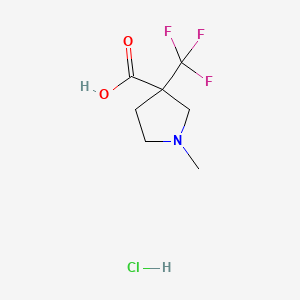
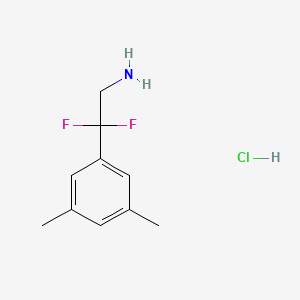
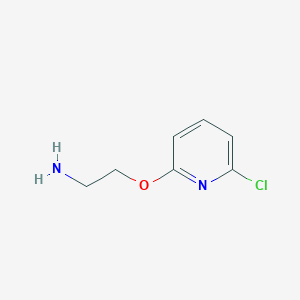
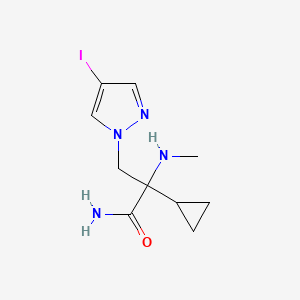
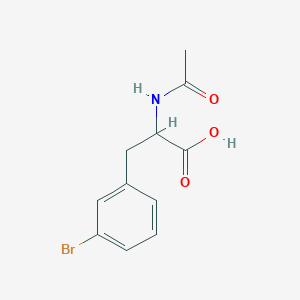
![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)


